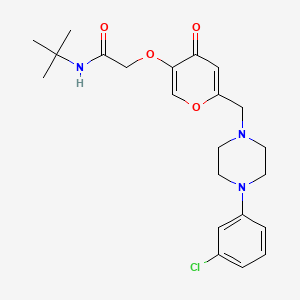

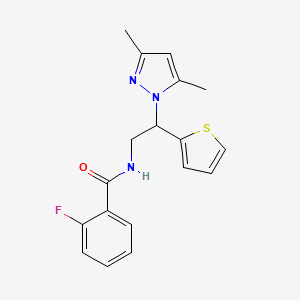

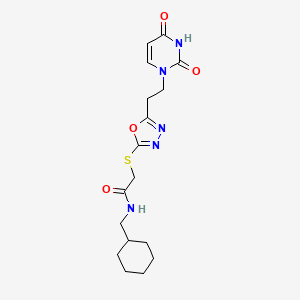

![molecular formula C14H12N2O B2591107 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine CAS No. 96714-77-1](/img/structure/B2591107.png)

4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound that has gained interest in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

- Pyridopyrimidines combine pyridine and pyrimidine rings, with nitrogen atoms positioned differently (see Figure 1). These structures have biological relevance and are studied for their therapeutic potential .

- Researchers have explored various synthetic protocols to prepare pyridopyrimidine derivatives. Here are some key findings:

!Various pyridopyrimidine structures

Synthetic Routes and Biological Activity

Mechanism of Action

Target of Action

The primary targets of 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal cellular signaling processes controlled by these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases by 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine affects various biochemical pathways. These pathways are primarily related to cell growth, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cellular behavior and potentially to cell death, particularly in the context of cancer cells .

Pharmacokinetics

The compound’s lipophilicity, which refers to its affinity for a lipid environment, allows it to diffuse easily into cells . This property can impact the compound’s bioavailability, influencing how effectively it can reach its targets within the body.

Result of Action

The molecular and cellular effects of 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine’s action primarily involve changes in cell behavior. By inhibiting protein kinases, the compound disrupts normal cellular signaling processes. This disruption can lead to changes in cell growth, differentiation, migration, and metabolism . In the context of cancer cells, these changes can potentially lead to cell death .

Action Environment

The action, efficacy, and stability of 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound’s lipophilicity allows it to diffuse easily into cells, which can be influenced by the lipid composition of the cellular environment . Additionally, factors such as pH and temperature can potentially affect the compound’s stability and activity .

properties

IUPAC Name |

4,6-dimethyl-2-phenylfuro[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-8-12-10(2)15-13(16-14(12)17-9)11-6-4-3-5-7-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRDDGBKFXWGMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2O1)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

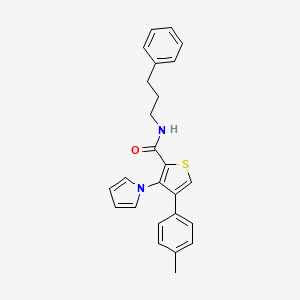

![ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B2591024.png)

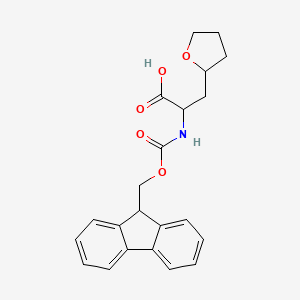

![(Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591026.png)

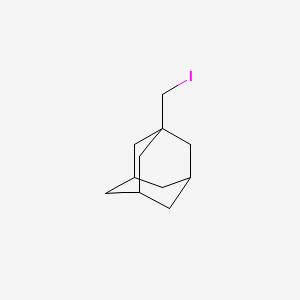

![N-(3,4-dimethoxyphenethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2591029.png)

![2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2591041.png)

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2591044.png)